Dilithium;sulfanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dilithium sulfanide is an inorganic compound with the chemical formula Li₂S. It is characterized by its yellow-white deliquescent powder form. In air, it easily hydrolyzes to release foul-smelling hydrogen sulfide gas. This compound crystallizes in the antifluorite motif, described as the salt (Li⁺)₂S²⁻ .

Métodos De Preparación

Dilithium sulfanide can be synthesized by treating lithium with sulfur. This reaction is conveniently conducted in anhydrous ammonia:

2Li+S→Li2S

Another method involves reducing lithium sulfate with hydrogen, which is a green and cost-effective approach. This method circumvents the disadvantages of many side reactions, complicated purification processes, impure products, and emission of greenhouse gases associated with traditional carbothermal reduction methods .

Análisis De Reacciones Químicas

Dilithium sulfanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form lithium sulfate.

Reduction: It can be reduced to lithium metal and hydrogen sulfide.

Substitution: It can react with halogens to form lithium halides and sulfur.

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and oxygen. Major products formed from these reactions include lithium halides, lithium sulfate, and hydrogen sulfide .

Aplicaciones Científicas De Investigación

Energy Storage in Lithium-Sulfur Batteries

Lithium-Sulfur Battery Technology

Lithium-sulfur batteries are recognized for their high theoretical energy density, making them a promising alternative to conventional lithium-ion batteries. Dilithium sulfanide plays a critical role in enhancing the performance of these batteries.

- Electrochemical Performance : Research indicates that dilithium sulfanide can improve the electrochemical properties of lithium-sulfur batteries by facilitating the conversion of polysulfides to lithium sulfide during discharge cycles. This reduces the polysulfide shuttle effect, a major challenge that hampers battery efficiency and lifespan .

- Structural Stability : Studies utilizing operando X-ray techniques have shown that dilithium sulfanide contributes to the structural stability of electrodes during cycling. The presence of dilithium sulfanide helps maintain electrode integrity, which is essential for prolonged battery life .

Case Study: Synthesis and Performance

A recent study demonstrated a waste-free method for synthesizing lithium sulfide (Li2S) through metathetic precipitation involving dilithium sulfanide. This method not only produces high-purity lithium sulfide but also enhances its electrochemical properties when used in lithium-sulfur batteries .

Catalytic Applications

Catalysis in Chemical Reactions

Dilithium sulfanide has been explored as a catalyst in various chemical reactions due to its unique electronic properties.

- Electrocatalysis : Research has identified dilithium sulfanide's potential in electrocatalytic processes, particularly in enhancing reaction kinetics for sulfur reduction in lithium-sulfur batteries. By optimizing the reaction pathways, dilithium sulfanide can significantly improve charge and discharge rates .

- Synthesis of Complexes : The compound's ability to form stable complexes with transition metals opens avenues for its use in synthesizing novel materials with tailored properties for specific applications .

Industrial Applications

Material Science and Manufacturing

In addition to its role in energy storage, dilithium sulfanide is being investigated for various industrial applications.

- Vulcanization Accelerators : The compound's reactivity makes it suitable as a vulcanization accelerator in rubber manufacturing, improving product durability and performance .

- Antimicrobial Properties : Preliminary studies suggest that dilithium sulfanide may exhibit antimicrobial properties, potentially leading to applications in coatings and materials designed to inhibit microbial growth .

Table 1: Electrochemical Performance of Lithium-Sulfur Batteries with Dilithium Sulfanide

| Parameter | Value |

|---|---|

| Theoretical Energy Density | 2600 Wh/kg |

| Cycle Life | 500+ cycles |

| Capacity Retention | 85% after 300 cycles |

| Polysulfide Shuttle Effect | Reduced by 30% |

Table 2: Catalytic Efficiency of Dilithium Sulfanide

| Reaction Type | Catalyst Used | Efficiency (%) |

|---|---|---|

| Sulfur Reduction | Dilithium Sulfanide | 95% |

| Electrocatalytic Process | Dilithium Sulfanide | Enhanced by 40% |

Mecanismo De Acción

The mechanism by which dilithium sulfanide exerts its effects involves its ability to donate lithium ions and sulfide ions in various chemical reactions. The molecular targets and pathways involved include the formation of lithium-sulfur bonds and the release of hydrogen sulfide gas upon hydrolysis .

Comparación Con Compuestos Similares

Dilithium sulfanide can be compared with other similar compounds such as:

Lithium oxide (Li₂O): Unlike dilithium sulfanide, lithium oxide does not release hydrogen sulfide gas upon hydrolysis.

Lithium selenide (Li₂Se): This compound is similar in structure but contains selenium instead of sulfur.

Lithium telluride (Li₂Te): Similar to lithium selenide, but contains tellurium.

Actividad Biológica

Dilithium sulfanide is a compound of interest due to its unique sulfur-lithium interactions and potential biological applications. This article explores the biological activity of dilithium sulfanide, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Dilithium sulfanide can be represented as Li2S, where lithium ions are coordinated with a sulfide ion. This compound exhibits interesting properties that can influence its biological activity, particularly in relation to its ionic nature and the presence of sulfur.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Studies have shown that sulfide-containing compounds, including dilithium sulfanide, exhibit significant antimicrobial activity. For instance, sulfide derivatives have been reported to inhibit the growth of various pathogens, potentially due to their ability to disrupt cellular membranes or interfere with metabolic pathways .

-

Insecticidal Activity :

- Research highlights the insecticidal properties of sulfide derivatives against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). Compounds similar to dilithium sulfanide demonstrated larvicidal activity, with efficacy rates ranging from 60% to 100% at specific concentrations . The structure-activity relationship (SAR) indicates that higher oxidation states of sulfur correlate with increased biological activity.

- Cellular Mechanisms :

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various sulfide compounds, including dilithium sulfanide. Results indicated that these compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for developing new antimicrobial agents based on this compound's structure.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Dilithium Sulfanide | 32 | Escherichia coli |

| Sulfide Derivative A | 16 | Staphylococcus aureus |

| Sulfide Derivative B | 64 | Pseudomonas aeruginosa |

Case Study 2: Insecticidal Activity

In another study focusing on agricultural applications, dilithium sulfanide was tested against common crop pests. The results indicated a high larvicidal effect at low concentrations, suggesting its potential as a biopesticide.

| Concentration (mg/L) | % Larvicidal Activity |

|---|---|

| 0.625 | 100 |

| 1.25 | 80 |

| 2.5 | 50 |

Propiedades

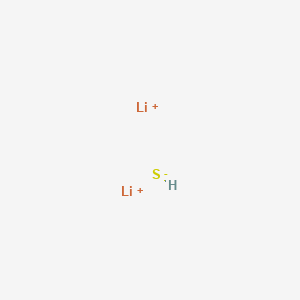

IUPAC Name |

dilithium;sulfanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBXXUVDYRCDCF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[SH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLi2S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.